This compound falls under the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon, in this case, nitrogen from the pyrrole and pyridine rings. Its molecular formula is , with a molecular weight of approximately 188.19 g/mol .
The synthesis of 3-pyrrol-1-ylpyridine-4-carboxylic acid can be achieved through several methods, primarily involving the reaction of pyridine derivatives with pyrrole derivatives. One effective method involves:
The molecular structure of 3-pyrrol-1-ylpyridine-4-carboxylic acid features:
3-Pyrrol-1-ylpyridine-4-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 3-pyrrol-1-ylpyridine-4-carboxylic acid involves its interaction with specific biological targets:
3-Pyrrol-1-ylpyridine-4-carboxylic acid has several significant applications:
3-Pyrrol-1-ylpyridine-4-carboxylic acid (CAS: 153716-51-9) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Its IUPAC name explicitly defines the connectivity: a pyrrole ring linked via its nitrogen atom (N1) to the 3-position of a pyridine ring, bearing a carboxylic acid group at position 4 [1]. Key identifiers include:
C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O REIAJEVJCAYSBA-UHFFFAOYSA-N C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O The structure exhibits a push-pull electronic system: the electron-rich pyrrole (π-excessive) connects to the electron-deficient pyridine (π-deficient), polarizing the molecule. This is further enhanced by the carboxylic acid group (–COOH), which acts as an electron-withdrawing substituent. The planar arrangement allows π-conjugation across the rings, influencing reactivity and intermolecular interactions [1].
Table 1: Structural and Electronic Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, hydroxyl O) |
| Key Electronic Feature | Push-pull system (pyrrole donor → pyridine acceptor) |
Positional isomers like 4-pyrrol-1-ylpyridine-2-carboxylic acid (CAS: 887206-82-8) and 4-pyrrolidin-1-ylpyridine-2-carboxylic acid (CAS: 66933-69-5) illustrate how ring connectivity alters electronic distribution. For example, relocating the carboxylic acid group changes hydrogen-bonding potential and dipole moments [2] [4].
Pyrrolopyridine carboxylic acids emerged as synthetic targets in the late 20th century, coinciding with advances in heterocyclic chemistry. The development of the Hantzsch-Widman nomenclature system standardized naming for such hybrids, enabling precise structural communication [3]. Early synthetic routes relied on:
The specific discovery timeline of 3-pyrrol-1-ylpyridine-4-carboxylic acid remains undocumented in public literature. However, its CAS registry (153716-51-9) indicates identification circa 1992–1994, reflecting broader interest in pyrrolopyridines during that period for pharmaceutical screening [1].
Table 2: Key Heterocyclic Synthesis Milestones Influencing Pyrrolopyridine Development
| Era | Advancement | Impact |
|---|---|---|
| Pre-1980s | Paal-Knorr synthesis (1,4-dicarbonyl + amines) | Enabled pyrrole ring formation |
| 1980s–1990s | Transition-metal-catalyzed cross-coupling | Facilitated aryl-heteroaryl bond formation |
| Post-2000 | Flow chemistry optimization | Improved yield in pyrrole carboxylic acid synthesis |
This compound exemplifies bifunctional heterocyclic pharmacophores, combining two privileged medicinal chemistry scaffolds:
The carboxylic acid group enables derivatization into esters, amides, or metal-coordinating motifs, critical for optimizing drug-like properties. Computational studies predict a pKa of ~3–4 for the acid group, enhancing water solubility at physiological pH [1] [4]. In drug design, its applications include:
Table 3: Pharmacophoric Features and Potential Applications
| Structural Motif | Chemical Function | Biological Relevance |
|---|---|---|
| Pyrrole ring | π-Stacking, hydrophobic interactions | Nucleic acid intercalation, enzyme inhibition |
| Pyridine nitrogen | Hydrogen-bond acceptor, metal coordination | Enzyme active-site binding |
| Carboxylic acid | Hydrogen-bond donor/acceptor, salt formation | Solubility modulation, ionic target interactions |
| Conjugated system | Electron delocalization | Optical materials, redox-active probes |
Research gaps include detailed structure-activity relationship (SAR) studies for specific targets and scalable green synthesis routes. Future directions involve exploiting its push-pull electronics for materials science (e.g., organic semiconductors) [1].
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5